(3-Bromo-1-bicyclo[1.1.1]pentanyl)methanol is a complex organic compound that belongs to the bicyclic category of compounds, specifically bicyclo[1.1.1]pentanes. This compound features a bromine substituent at the 3-position and a methanol group attached to the bicyclic framework. Bicyclo[1.1.1]pentanes are recognized for their unique structural properties and potential applications in medicinal chemistry, particularly as bioisosteres for various drug candidates.
This compound is classified under the category of halogenated bicyclic compounds, which are of significant interest due to their diverse applications in organic synthesis and pharmaceuticals. The presence of halogens, such as bromine, enhances the reactivity of these compounds, making them valuable intermediates in various chemical reactions.
The synthesis of (3-Bromo-1-bicyclo[1.1.1]pentanyl)methanol can be achieved through several methods, primarily involving radical-based reactions and metal-catalyzed transformations:
The molecular structure of (3-Bromo-1-bicyclo[1.1.1]pentanyl)methanol can be depicted as follows:
The molecular formula can be represented as , with a corresponding molar mass calculated based on its constituent atoms.
The chemical reactivity of (3-Bromo-1-bicyclo[1.1.1]pentanyl)methanol is influenced by its halogen substituent and hydroxymethyl group:
The mechanism of action for (3-Bromo-1-bicyclo[1.1.1]pentanyl)methanol in chemical reactions involves several key steps:
The physical properties of (3-Bromo-1-bicyclo[1.1.1]pentanyl)methanol include:
Chemical properties include:
The applications of (3-Bromo-1-bicyclo[1.1.1]pentanyl)methanol span various fields:
Bicyclo[1.1.1]pentane (BCP) has emerged as a transformative three-dimensional scaffold in medicinal chemistry and materials science, prized for its unique geometric and electronic properties. This highly strained carbocyclic system (strain energy ≈ 65-68 kcal/mol) features two bridgehead carbons connected by a central bond, with three methylene bridges forming the cage structure [1] [7]. The high fraction of sp³-hybridized carbons (Fsp³) and abiotic character of BCPs confer advantages in drug design, including enhanced solubility, metabolic stability, and reduced off-target binding compared to flat aromatic systems [3] [7]. These properties have positioned BCPs as valuable bioisosteres for para-substituted benzenes, tert-butyl groups, and internal alkynes in pharmacologically active compounds [1] [3].
The 2012 landmark study demonstrating BCP as a phenyl ring bioisostere in a γ-secretase inhibitor marked a paradigm shift in scaffold design [1] [3]. Compared to the parent avagacestat analogue, the BCP derivative exhibited comparable biological activity while demonstrating improved aqueous solubility and enhanced passive permeability [1]. This bioisosteric replacement strategy capitalizes on the BCP's ability to project substituents from its bridgeheads with a distance (≈2.5 Å) mimicking the para-relationship in benzenes [3]. Beyond phenyl replacement, BCPs effectively mimic tert-butyl groups due to their comparable steric bulk and improved physicochemical properties, while also serving as alkyne isosteres by maintaining linear geometry without metabolic liabilities [3] [7]. This versatile bioisosterism has driven explosive interest in BCP-containing compounds, with over 300 patents filed by 2024 covering diverse therapeutic applications [9].
The synthetic accessibility of functionalized BCPs has evolved significantly since the parent hydrocarbon's initial characterization:
Early Approaches (Pre-2010): Initial routes relied on de novo synthesis from [1.1.1]propellane via radical or anionic additions. While effective for 1,3-difunctionalization, these methods suffered from the high volatility and thermal instability of propellane, limiting practical utility [3] [9]. Carbene insertion into bicyclo[1.1.0]butanes provided an alternative but required specialized precursors [7].
Modern Catalytic Methods (2010-Present): The 2010s witnessed breakthroughs in transition-metal catalysis (Pd, Cu, Ni) and photoredox strategies for BCP functionalization [3]. Notably, 2019 saw the development of BCP boronates and redox-active esters enabling cross-coupling diversification [3] [9]. A pivotal 2024 review highlighted enantioselective syntheses of α-chiral BCPs, significantly expanding accessible chemical space [3].
Scalable Contemporary Methods (2024-2025): Recent innovations focus on scalability and bifunctional reagents. The 2024 light-enabled flow synthesis enabled kilogram-scale production of alkyl-BCP iodides directly from propellane and alkyl iodides using only light irradiation [9]. The 2025 thianthrenium-based reagent (IBM-TT+) introduced a stable bifunctional platform (I⁻/TT⁺) allowing sequential chemoselective modifications at both bridgehead and neopentyl sites [5].
Table 1: Evolution of Key BCP Synthetic Methodologies
Time Period | Key Methodologies | Representative Reagents/Intermediates | Major Limitations |
---|---|---|---|
Pre-2010 | Radical additions to propellane; Carbene insertion | [1.1.1]Propellane; Bicyclo[1.1.0]butanes | Propellane instability; Limited functional group tolerance |
2010-2020 | Transition-metal catalysis; Photoredox chemistry | BCP boronates; BCP redox-active esters | Scalability challenges; Single functionalization site dominance |
2020-Present | Flow chemistry; Bifunctional reagents | IBM-TT⁺; Light-enabled alkyl iodide addition | Complexity in bridge functionalization; Enantioselectivity control |
Halogenated BCP derivatives serve as crucial synthetic linchpins due to the halogen's versatility in transformation chemistry. Brominated BCPs, exemplified by (3-Bromo-1-bicyclo[1.1.1]pentanyl)methanol (CAS: 137741-16-3, C₆H₉BrO), provide strategic advantages [2]:
Dual Functionalization Handles: The bromine atom enables classical cross-coupling (e.g., Suzuki, Stille) or radical reactions, while the primary alcohol can undergo oxidation, esterification, or serve as a nucleophile. This bifunctionality supports diverse orthogonal diversification strategies.
Stereochemical Control: Chiral α-halo BCP alcohols provide platforms for diastereoselective transformations at the bridge position, enabling access to enantiomerically enriched derivatives important for drug discovery [3].
Strategic Intermediates: Bromo-BCPs serve as precursors for organometallic reagents (Grignard, lithium reagents) and radical precursors for strain-release reactions. The electron-withdrawing nature of the bromine slightly acidifies the alcohol proton, facilitating deprotonation and subsequent functionalization [7].
The specific combination of bromine and alcohol functionalities in (3-Bromo-1-bicyclo[1.1.1]pentanyl)methanol creates a versatile building block poised for downstream derivatization at either or both functional groups, positioning it advantageously for constructing complex BCP-containing architectures.
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8